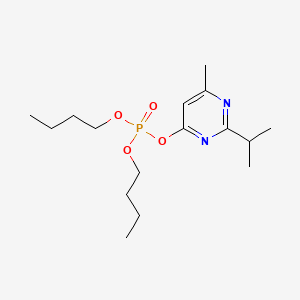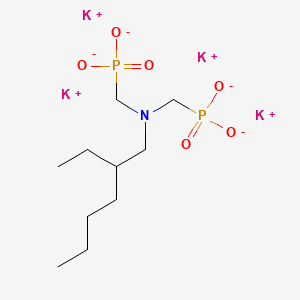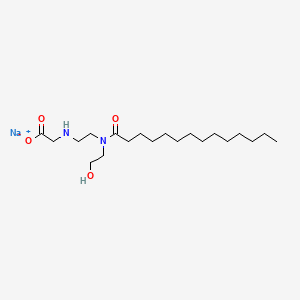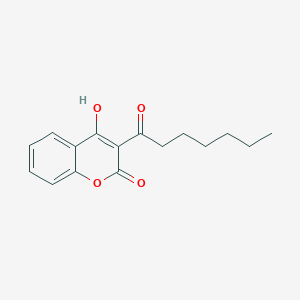
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester is a complex organic compound with a unique structure that combines elements of phosphoric acid and pyrimidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester typically involves the esterification of phosphoric acid with the corresponding alcohol and pyrimidine derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pH, are crucial to obtaining high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester: shares similarities with other phosphoric acid esters and pyrimidine derivatives.
Phosphoric acid, dibutyl 4-pyrimidinyl ester: A simpler analog with fewer functional groups.
This compound: A compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of phosphoric acid and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
74536-92-8 |
|---|---|
Molekularformel |
C16H29N2O4P |
Molekulargewicht |
344.39 g/mol |
IUPAC-Name |
dibutyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) phosphate |
InChI |
InChI=1S/C16H29N2O4P/c1-6-8-10-20-23(19,21-11-9-7-2)22-15-12-14(5)17-16(18-15)13(3)4/h12-13H,6-11H2,1-5H3 |
InChI-Schlüssel |
KJVRTXKLUSMEFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OC1=NC(=NC(=C1)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















